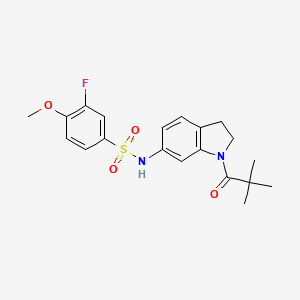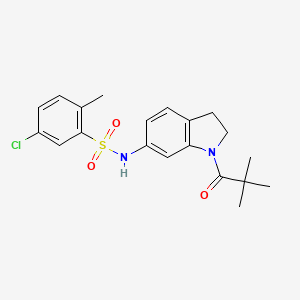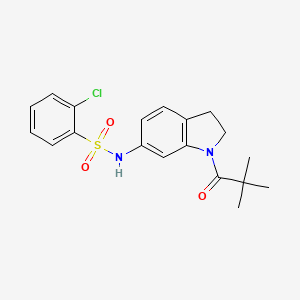
2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Descripción general
Descripción
2-Chlorobenzenesulfonamide is a halogenated sulfonamide derivative . It’s formed as one of the major degradation product of chlorosulfuron . Crystals of 2-chlorobenzenesulfonamide exhibit monoclinic space group Cc .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, crystals of 2-chlorobenzenesulfonamide exhibit a monoclinic space group Cc. Its molecules are linked by N1—H11···O1 and N1—H12···O2 hydrogen bonding to form an infinite 3-D molecular network .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed . The influence of a structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on the anti-tumor activity has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the influence of the substituent in position 3 of the benzenesulfonamide ring and the meta position of the sulfonamide moiety relative to the oxadiazole ring has been studied .Mecanismo De Acción
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
For instance, certain benzenesulfonamide derivatives have been synthesized and investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their anticancer activity in various cell lines .
Pharmacokinetics
Similar compounds have been evaluated for their metabolic stability .
Result of Action
Similar compounds have shown to induce apoptosis in cancer cells .
Action Environment
The stability of similar compounds has been evaluated in human liver microsomes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in a variety of solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it may degrade quickly in certain experimental conditions. This compound is also relatively expensive compared to other compounds, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the research of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a new class of antibiotics. This compound could also be investigated for its potential use in the development of new materials for various applications. Finally, the synthesis of this compound could be optimized to increase the yield and purity of the compound, making it more accessible for research studies.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various fields of research. Its synthesis method has been optimized to increase its yield and purity, and it has been extensively studied for its potential use in medicinal chemistry, material science, and environmental science. This compound has a unique mechanism of action and has been shown to have several biochemical and physiological effects. While it has some limitations for lab experiments, this compound has several future directions for research, making it an exciting compound for scientific investigation.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-19(2,3)18(23)22-11-10-13-8-9-14(12-16(13)22)21-26(24,25)17-7-5-4-6-15(17)20/h4-9,12,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIDJADIFBKUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400288.png)
![N-(3-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400295.png)
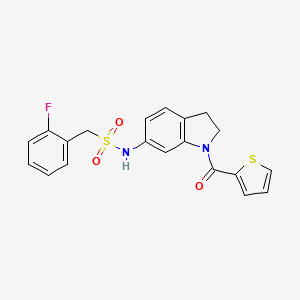
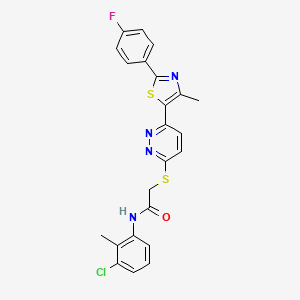
![N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400316.png)
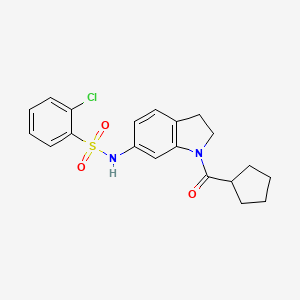
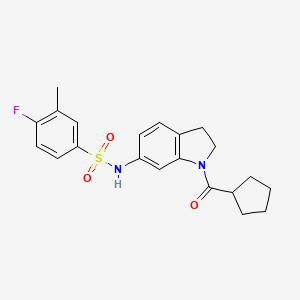
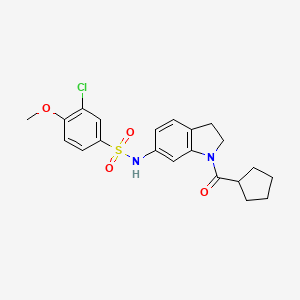
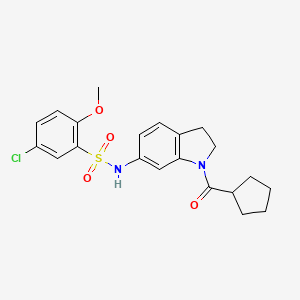
![N-(2,4-difluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400352.png)
![N-(5-fluoro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400355.png)
